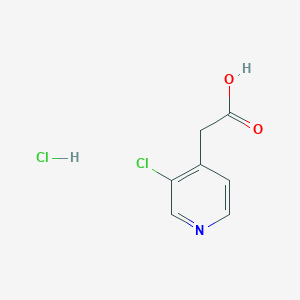

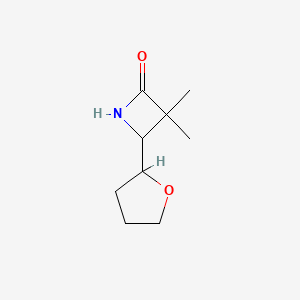

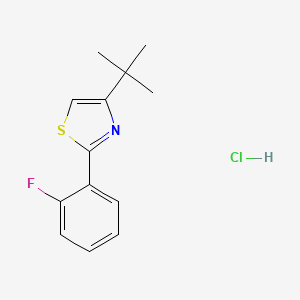

![molecular formula C12H27Cl2N3O B1382556 (2S)-2-amino-1-[3-(dimethylamino)pyrrolidin-1-yl]-4-methylpentan-1-one dihydrochloride CAS No. 1807938-67-5](/img/structure/B1382556.png)

(2S)-2-amino-1-[3-(dimethylamino)pyrrolidin-1-yl]-4-methylpentan-1-one dihydrochloride

Overview

Description

This compound belongs to the class of organic compounds known as pyrrolidines . These are compounds containing a pyrrolidine ring, which is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms .

Molecular Structure Analysis

The molecular formula of the compound is C7H18Cl2N2O . The structure includes a pyrrolidine ring, which is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms . Further structural properties and quantum chemical calculations are typically carried out using density functional theory (DFT) at the B3LYP and B3PW91 level with a 6-311++G (d, p) basis set .Physical And Chemical Properties Analysis

The molecular weight of the compound is 217.13 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 3 . The rotatable bond count is 2 . The exact mass is 216.0796186 g/mol and the monoisotopic mass is 216.0796186 g/mol .Scientific Research Applications

Hydrogen Bonding and Molecular Structure

Research by Orozco et al. (2009) explores the molecular structures of related compounds, focusing on hydrogen bonding and electronic structures. This study highlights the significance of intramolecular N-H...O hydrogen bonds in such compounds, and their role in forming distinct molecular motifs and sheets in the crystalline state (Orozco, Insuasty, Cobo, & Glidewell, 2009).

Chemical Synthesis and Library Generation

Roman (2013) describes the use of a related compound in various alkylation and ring closure reactions. This study is significant for generating a structurally diverse library of compounds, showcasing the versatility of such chemical structures in synthetic chemistry (Roman, 2013).

Transformations in Organic Synthesis

The work by Zupančič, Svete, and Stanovnik (2009) demonstrates the transformation of a related compound into various organic structures. This research underscores the compound's utility in synthesizing a range of chemically diverse structures, pivotal in organic and pharmaceutical chemistry (Zupančič, Svete, & Stanovnik, 2009).

Neurotransmitter Reuptake Mechanisms

Meltzer, Butler, Deschamps, and Madras (2006) investigate the synthesis and biological evaluation of a class of compounds including the one . Their focus on neurotransmitter reuptake mechanisms provides insight into potential therapeutic applications in neuropharmacology (Meltzer, Butler, Deschamps, & Madras, 2006).

Reagent Preparation for Heterocyclic Chemistry

Toplak, Svete, Stanovnik, and Grdadolnik (1999) detail the preparation of a similar compound for use in synthesizing various heterocyclic structures. This work is significant for its contribution to advancing methodologies in heterocyclic chemistry (Toplak, Svete, Stanovnik, & Grdadolnik, 1999).

Antifungal Activity

Dabur et al. (2005) explore the in vitro antifungal activity of a compound structurally related to (2S)-2-amino-1-[3-(dimethylamino)pyrrolidin-1-yl]-4-methylpentan-1-one dihydrochloride. This research highlights the potential of such compounds in developing new antimycotic drugs (Dabur, Chhillar, Yadav, Kamal, Gupta, & Sharma, 2005).

Properties

IUPAC Name |

(2S)-2-amino-1-[3-(dimethylamino)pyrrolidin-1-yl]-4-methylpentan-1-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25N3O.2ClH/c1-9(2)7-11(13)12(16)15-6-5-10(8-15)14(3)4;;/h9-11H,5-8,13H2,1-4H3;2*1H/t10?,11-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQLIIDYAFUOPRQ-KVOFRZOKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N1CCC(C1)N(C)C)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N1CCC(C1)N(C)C)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

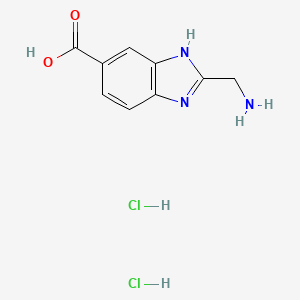

![1-Cyclopropyl-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B1382481.png)

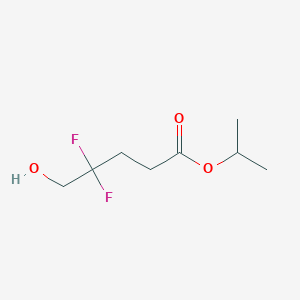

![4-[(thiophen-3-yl)methyl]-1H-imidazole hydrochloride](/img/structure/B1382483.png)

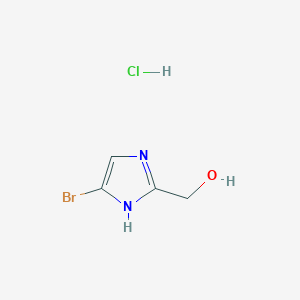

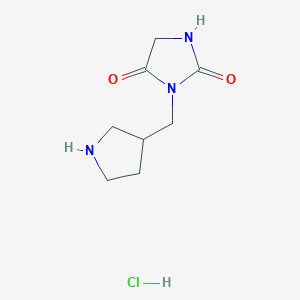

![5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride](/img/structure/B1382485.png)